4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
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Overview
Description
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings. These types of compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The presence of nitrogen and oxygen atoms in the ring structures imparts unique chemical properties to the compound, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
The primary targets of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine are currently unknown. The compound belongs to the oxadiazole class of molecules, which are known to interact with a wide range of biological targets . Oxadiazoles have been utilized in various therapeutic applications, including as anticancer, vasodilator, anticonvulsant, and antidiabetic agents .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds . The presence of the oxadiazole ring and the amine group in the molecule may facilitate such interactions.
Biochemical Pathways
Oxadiazoles have been found to influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Its predicted Log Po/w values suggest it has moderate lipophilicity, which may impact its distribution and bioavailability .
Result of Action
Oxadiazoles have been reported to exhibit a range of biological activities, including anticancer, anticonvulsant, and antidiabetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures (around 180°C) . This reaction forms the desired compound through a series of steps that include cyclization and condensation reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and energetic materials.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Similar in structure but contains a furazan ring instead of a 1,2,5-oxadiazole ring.
1,2,4-Oxadiazole derivatives: These compounds share the 1,2,4-oxadiazole ring but differ in other structural aspects.
Uniqueness
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine is unique due to the presence of both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings. This dual-ring structure imparts distinct chemical properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2/c1-2-7-5(10-11-2)3-4(6)9-12-8-3/h1H3,(H2,6,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIFIFWSMLVWHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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